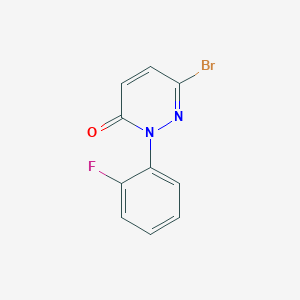

![molecular formula C14H21N5 B2998442 1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine CAS No. 1134332-03-8](/img/structure/B2998442.png)

1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Glucosidase Inhibitors and Antioxidant Activity

A study on benzimidazoles containing piperazine or morpholine skeletons demonstrated their efficacy as glucosidase inhibitors and their significant antioxidant activities. These compounds were synthesized through a rapid 'onepot' nitro reductive cyclization reaction and exhibited high scavenging activity in various in vitro antioxidant assays, including Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) assays. The compounds showed an inhibitory potential much better than the standard acarbose, indicating their potential for treating diseases related to oxidative stress and glucose metabolism disorders (Özil, Baltaş, & Parlak, 2018).

Antimicrobial Applications

The synthesis and evaluation of benzimidazole Mannich bases revealed their promising antimicrobial activity. These compounds were prepared through a tri-component synthesis involving benzimidazole, aqueous formaldehyde, and an amine. Their antimicrobial effectiveness was tested against various bacterial strains, and the presence of saturated heterocycles from the amine molecule contributed to their increased biological activity. This study illustrates the potential of these compounds as antimicrobial agents, with specific molecular structures enhancing their efficacy (Marinescu et al., 2020).

Antiproliferative and Anticancer Activity

Research on 2-arylidenaminobenzimidazole derivatives demonstrated their potential as novel compounds with significant antiproliferative activity. These Mannich bases were evaluated for their effectiveness against human leukemia and cancer cells, showing notable activity, especially against MV4-11 cells. The structural characteristics of these compounds were crucial for their biological activities, indicating their potential for developing new anticancer therapies (Nowicka et al., 2015).

Crystal Structure Analysis

The crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was determined to establish the conformation of the molecule. This research contributes to the understanding of molecular structures and their implications for biological activities, providing a foundation for the design of new drugs with optimized efficacy (Özbey, Kuş, & Göker, 2001).

Spectroscopic Characterization and DFT Investigation

A study on 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine provided insights into its molecular structure through spectroscopic characterization and DFT investigation. This research enhances the understanding of the molecular properties and interactions of benzimidazole derivatives, aiding in the design of compounds with desired biological activities (Al-Harthy et al., 2019).

Eigenschaften

IUPAC Name |

1-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5/c1-17-5-7-19(8-6-17)10-14-16-12-9-11(15)3-4-13(12)18(14)2/h3-4,9H,5-8,10,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMZVIVIVSTGSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2998361.png)

![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2998368.png)

![2-Chloro-N-[2-[4-(trifluoromethylsulfonyl)phenoxy]ethyl]propanamide](/img/structure/B2998370.png)

![3-hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2998371.png)

![4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2998372.png)

![1-Phenyl-3-[2-[2-(phenylcarbamoylamino)ethoxy]ethyl]urea](/img/structure/B2998378.png)